4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
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Overview
Description
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H20N2O4S and a molecular weight of 408.48 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research . It is known for its unique structure, which includes a sulfonyl group, a carbohydrazonoyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Sulfonyl Hydrazone Intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazone intermediate.
Coupling Reaction: The sulfonyl hydrazone intermediate is then coupled with 4-methylbenzoic acid under specific conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzoate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications:
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
Uniqueness
The uniqueness of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and carbohydrazonoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H20N2O4S/c1-16-3-9-19(10-4-16)22(25)28-20-11-7-18(8-12-20)15-23-24-29(26,27)21-13-5-17(2)6-14-21/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
TXEMFCVFFIBQEL-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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